molecular formula C11H19NO2S B13345677 2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid

2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid

Cat. No.: B13345677
M. Wt: 229.34 g/mol
InChI Key: VDZDFYKZTMXAKC-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid is a synthetic organic compound featuring a cyclobutane ring, which is a four-membered carbon ring The presence of the thiomorpholine moiety, a sulfur-containing heterocycle, adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid typically involves a multi-step process. One common method is the [2 + 2] cycloaddition reaction, where a cyclobutane ring is formed by the reaction of two alkenes or an alkene and a ketene . The thiomorpholine moiety can be introduced through nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with a cyclobutane precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cycloaddition and substitution reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Mechanism of Action

The mechanism by which 2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane ring and thiomorpholine moiety can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dimethylthiomorpholino)cyclobutane-1-carboxylic acid is unique due to the combination of the cyclobutane ring and the thiomorpholine moiety. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

2-(2,3-dimethylthiomorpholin-4-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H19NO2S/c1-7-8(2)15-6-5-12(7)10-4-3-9(10)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14)

InChI Key

VDZDFYKZTMXAKC-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCN1C2CCC2C(=O)O)C

Origin of Product

United States

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